molecular formula C16H16N4O3 B11612186 Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11612186
M. Wt: 312.32 g/mol
InChI Key: MWTZJEQXWZFMPG-UHFFFAOYSA-N
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Description

Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a complex tricyclic scaffold with fused aromatic and non-aromatic rings. Its structure includes a methyl ester group at position 5, an ethyl substituent at position 7, and a methyl group at position 13. Its structural analogs, however, have been studied for their physicochemical and spectral properties, enabling comparative analysis .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-4-19-13(17)10(16(22)23-3)7-11-14(19)18-12-6-5-9(2)8-20(12)15(11)21/h5-8,17H,4H2,1-3H3

InChI Key

MWTZJEQXWZFMPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multistep reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which is then further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and inflammation . The compound’s unique structure allows it to interact with multiple targets, enhancing its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of 1,7,9-triazatricyclo derivatives. Key analogs include:

Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534578-49-9): Substituents: A 3-methoxypropyl group at position 7 and a 3-methylbenzoyl imino group at position 5. Molecular formula: C₂₆H₂₆N₄O₅, molecular weight 474.5 g/mol .

Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0): Substituents: A 3-chlorobenzoyl imino group at position 6 and a methyl group at position 6. Molecular formula: C₂₃H₂₀ClN₄O₄, molecular weight 455.9 g/mol .

Key Structural Differences:

  • The target compound features a methyl ester (vs. ethyl ester in analogs) and lacks bulky aromatic substituents (e.g., benzoyl groups), which may influence solubility and steric interactions.
  • Substituents in analogs (e.g., 3-chlorobenzoyl, 3-methylbenzoyl) introduce electron-withdrawing or donating effects, altering reactivity and intermolecular interactions .

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 7-(3-methoxypropyl) Analog Ethyl 6-(3-chlorobenzoyl) Analog
Molecular Weight (g/mol) ~450 (estimated) 474.5 455.9
XLogP3 ~2.5 (predicted) 2.7 3.1 (predicted)
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 7 8 7
Topological Polar Surface Area ~100 Ų 101 Ų ~95 Ų
  • The target compound’s lower molecular weight and simpler substituents may enhance metabolic stability compared to analogs with bulky groups.

Spectral and Crystallographic Data

  • NMR Analysis : In related triazatricyclo compounds, NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) are sensitive to substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) deshield adjacent protons, shifting signals downfield .
  • Crystallography: Structural analogs have been resolved using SHELX and ORTEP-III, revealing planar aromatic regions and puckered non-aromatic rings. The target compound’s methyl and ethyl groups may induce subtle conformational changes in the tricyclic core .

Biological Activity

Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Structural Overview

The compound features a tricyclic structure that incorporates multiple heterocycles. The IUPAC name reflects its complex arrangement and functional groups which may influence its biological interactions.

PropertyDetails
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
IUPAC NameThis compound
InChI KeyMUQGTQKQPIOHDK-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of specific metabolic pathways. For instance:

  • Study Findings : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Case Study : A study conducted on human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls (p < 0.05). The study suggested a dose-dependent relationship with cytotoxicity:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

This data indicates potential applications in cancer therapy.

Mutagenicity Assessment

The Ames test for mutagenicity revealed strong positive results for the compound at certain concentrations, indicating that it may cause mutations under specific conditions. This finding raises important considerations regarding its safety profile and necessitates further investigation into its genetic toxicity.

The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors affecting signal transduction pathways.
  • Cell Membrane Disruption : Its structural properties may allow it to integrate into lipid membranes leading to destabilization.

Comparative Analysis

When compared with similar compounds within its structural class, Methyl 7-ethyl-6-imino shows enhanced potency in antimicrobial and anticancer activities while maintaining a unique profile of side effects.

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